molecular formula C20H18O3 B3010195 7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-2H-chromen-2-one CAS No. 869079-90-3

7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-2H-chromen-2-one

Cat. No.: B3010195
CAS No.: 869079-90-3
M. Wt: 306.361
InChI Key: KAHNNYCGRMOFDJ-UHFFFAOYSA-N
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Description

The compound 7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-2H-chromen-2-one is a derivative of chromen-2-one, also known as coumarin. This compound is characterized by the presence of a phenyl group at the third position and a 3-methylbut-2-en-1-yl group attached via an oxygen atom at the seventh position. Coumarins are a class of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these molecules, potentially influencing their function .

Cellular Effects

7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-2H-chromen-2-one has been observed to have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-phenylcoumarin.

    Alkylation Reaction: The 3-phenylcoumarin is then subjected to an alkylation reaction with 3-methylbut-2-en-1-ol in the presence of a suitable base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-2H-chromen-2-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group, using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-2H-chromen-2-one: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-2H-chromen-2-one: can be compared with other similar compounds such as:

    4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-((3-methylbut-2-en-1-yl)oxy)quinolin-2(1H)-one: This compound has a quinoline core instead of a chromen-2-one core.

    [(3-methylbut-2-en-1-yl)oxy]sulfonic acid: This compound contains a sulfonic acid group instead of a chromen-2-one core.

The uniqueness of This compound lies in its specific substitution pattern and the presence of both phenyl and 3-methylbut-2-en-1-yl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

7-(3-methylbut-2-enoxy)-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c1-14(2)10-11-22-17-9-8-16-12-18(15-6-4-3-5-7-15)20(21)23-19(16)13-17/h3-10,12-13H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHNNYCGRMOFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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